molecular formula C17H18F3N5O2 B2938036 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1396760-71-6

1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2938036
CAS No.: 1396760-71-6
M. Wt: 381.359
InChI Key: MUXXEVKZUNWFRU-UHFFFAOYSA-N
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Description

1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic compound characterized by its unique structure, which includes a piperidinyl group, a pyrimidinyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multiple steps, starting with the preparation of the piperidinyl group and the pyrimidinyl group. These groups are then combined through a series of reactions, including nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyrimidine derivatives

  • Trifluoromethoxyphenyl derivatives

Uniqueness: 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(6-piperidin-1-ylpyrimidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O2/c18-17(19,20)27-13-6-4-12(5-7-13)23-16(26)24-14-10-15(22-11-21-14)25-8-2-1-3-9-25/h4-7,10-11H,1-3,8-9H2,(H2,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXXEVKZUNWFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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